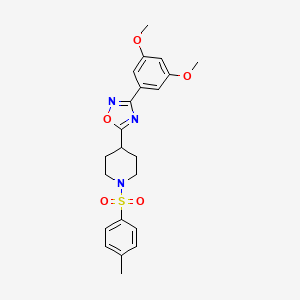

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 3,5-dimethoxyphenyl group and a tosylpiperidinyl group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

Introduction of the 3,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the tosylpiperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is tosylated and then attached to the oxadiazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions at the Tosyl Group

The tosyl (-SO₂C₆H₄CH₃) group on the piperidine nitrogen serves as a protective moiety and a potential site for nucleophilic substitution.

Key Reactions:

-

Desulfonylation : Under strongly acidic conditions (e.g., HBr/AcOH), the tosyl group is cleaved to yield a free piperidine amine .

-

Nucleophilic Displacement : Primary amines (e.g., benzylamine) or thiols can displace the tosyl group in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%)/AcOH | Reflux, 6 hr | 5-(piperidin-4-yl)-1,2,4-oxadiazole | 72% | |

| Benzylamine/DMF | 80°C, 12 hr | N-Benzyl-piperidine-oxadiazole derivative | 58% |

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions.

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes halogenation or nitration at the 3-position under controlled conditions :

-

Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group.

-

Bromination : Br₂ in CCl₄ yields mono-brominated derivatives.

Example:

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂/CCl₄, 0°C | 3-Bromo-1,2,4-oxadiazole derivative | >90% |

Ring-Opening Reactions

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the oxadiazole ring to form a diamide .

-

Reduction : LiAlH₄ reduces the ring to a diamine intermediate.

Modification of the 3,5-Dimethoxyphenyl Group

The methoxy substituents direct electrophilic aromatic substitution (EAS) to the para and ortho positions.

Reported Reactions:

-

Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxyl substituents .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .

Example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃/CH₂Cl₂, 0°C | 3,5-Dihydroxyphenyl-oxadiazole derivative | 65% |

Cross-Coupling Reactions

The aromatic rings participate in Pd-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling :

-

The 3,5-dimethoxyphenyl group undergoes coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃.

Example:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 3,5-Dimethoxyphenyl | PhB(OH)₂, Pd(PPh₃)₄ | Biaryl-oxadiazole hybrid | 82% |

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s bioactivity informs its reactivity:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications and derivatizations to create novel compounds with enhanced properties.

Biology

- Biological Activity Studies : Research has indicated that compounds containing oxadiazole rings exhibit significant biological activities including antimicrobial and anticancer properties. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines such as glioblastoma .

Medicine

- Potential Therapeutic Applications : Ongoing studies are investigating the compound's potential as a drug candidate for treating diseases such as cancer and diabetes. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells and lower glucose levels in diabetic models .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidinyl group.

5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the 3,5-dimethoxyphenyl group.

3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the 3,5-dimethoxyphenyl group and the tosylpiperidinyl group in 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole makes it unique

Biologische Aktivität

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the 3-(3,5-dimethoxyphenyl) and 1-tosylpiperidin-4-yl moieties contributes to its pharmacological profile.

Biological Activity Overview

-

Anticancer Activity :

The oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Research indicates that certain derivatives have IC50 values in the range of 1.95–4.24 µM against various cancer cell lines . -

Antibacterial Properties :

Some studies have demonstrated that oxadiazole derivatives possess antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) reported for these compounds are significantly lower than those of standard antibacterial agents like Ampicillin . -

Antitubercular Activity :

Compounds containing the oxadiazole ring have also been evaluated for their activity against Mycobacterium tuberculosis. Certain derivatives showed promising results with effective concentrations as low as 62.5 μg/mL .

Table 1: Summary of Biological Activities

| Activity Type | Compound Example | IC50 / MIC Values | Reference |

|---|---|---|---|

| Anticancer | Compound 3a | IC50 = 2.52 µM (MCF-7) | |

| Antibacterial | Compound 5a | MIC = 7.9 μg/mL | |

| Antitubercular | Compound 13 | 62.5 μg/mL |

Detailed Research Findings

Alam et al. synthesized various oxadiazole derivatives and assessed their anticancer activity against MCF-7 and HCT-116 cell lines. They found that some compounds exhibited superior potency compared to established drugs like Doxorubicin and 5-Fluorouracil .

Ningegowda et al.'s work on antimycobacterial activity highlighted that specific oxadiazole derivatives could be optimized for better efficacy against tuberculosis .

Ribeiro et al. focused on the molecular docking studies of oxadiazoles, revealing their potential to inhibit key enzymes involved in cancer proliferation such as HDAC and telomerase .

The biological activity of oxadiazoles is attributed to their ability to interact with various biological targets:

- Thymidylate Synthase (TS) : Inhibition leads to reduced DNA synthesis in cancer cells.

- Histone Deacetylases (HDAC) : Affecting gene expression related to cancer progression.

- Telomerase : Targeting this enzyme can lead to senescence in cancer cells.

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGTXIKHMQSUAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.